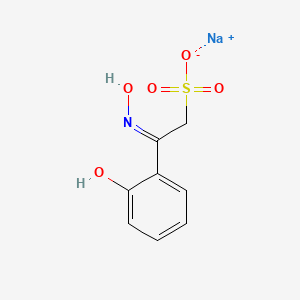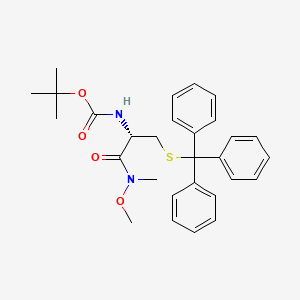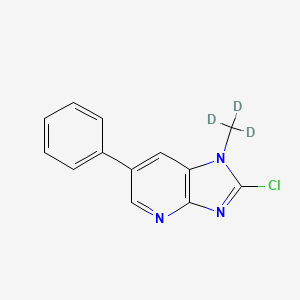
Desloratadine-d4
Descripción general
Descripción
Desloratadina-d4 es una forma marcada isotópicamente de desloratadina, un antihistamínico de segunda generación. La designación "d4" indica que el compuesto ha sido marcado isotópicamente con deuterio, un isótopo estable del hidrógeno. Desloratadina se usa ampliamente para tratar la rinitis alérgica y la urticaria idiopática crónica debido a su antagonismo selectivo del receptor H1 de la histamina .
Aplicaciones Científicas De Investigación
Desloratadina-d4 tiene varias aplicaciones en la investigación científica, particularmente en estudios farmacocinéticos y metabólicos. La presencia de deuterio puede alterar las vías metabólicas del fármaco, proporcionando información sobre cómo se procesa en el cuerpo. También se usa en estudios de biodisponibilidad para comprender las características de absorción y distribución de la desloratadina. Además, la desloratadina-d4 se emplea en estudios de interacción farmacológica para evaluar su potencial de interacción con enzimas o transportadores que metabolizan los fármacos .
Mecanismo De Acción
Desloratadina-d4, como la desloratadina, ejerce sus efectos antagonizando selectivamente el receptor H1 de la histamina. Esta acción bloquea la unión de la histamina, un mediador clave en las reacciones alérgicas, al receptor H1 en varios tejidos como el tracto gastrointestinal, el útero, los vasos sanguíneos grandes y el músculo liso bronquial. Al evitar que la histamina se una, la desloratadina-d4 proporciona alivio de los síntomas como congestión nasal, ojos llorosos y picazón .
Safety and Hazards
Desloratadine-d4 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . This compound may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .
Cellular Effects
This compound is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .
Molecular Mechanism
This compound is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .
Temporal Effects in Laboratory Settings
The temporal effects of desloratadine, the parent compound of this compound, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de desloratadina-d4 implica la síntesis de desloratadina seguida de la incorporación de deuterio. Un método común para sintetizar desloratadina implica la desmetilacion de loratadina. El proceso típicamente incluye la disolución de loratadina en un solvente de alcohol bajo protección de nitrógeno, la adición de hidróxido de potasio y el calentamiento para iniciar la reacción de reflujo. La temperatura de reacción se controla entre 70-100°C hasta que la reacción se completa. El producto se extrae entonces usando un solvente de acetato de etilo, seguido de cristalización y recristalización para obtener desloratadina pura .
Métodos de Producción Industrial
En entornos industriales, la producción de desloratadina-d4 puede implicar el uso de sales de ácidos orgánicos en un cosolvente para disolver la materia prima desloratadina. La mezcla se hace reaccionar entonces, y la solución resultante se combina con un adyuvante farmacéutico disuelto en un solvente principal. Este método asegura una alta estabilidad y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Desloratadina-d4 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y degradación.
Reactivos y Condiciones Comunes
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución pueden ocurrir en presencia de nucleófilos o electrófilos bajo condiciones específicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados como 6-hidroxi desloratadina, 5-hidroxi desloratadina y 3-hidroxi desloratadina .
Comparación Con Compuestos Similares
Compuestos Similares
Loratadina: El compuesto original de la desloratadina, también un antihistamínico de segunda generación.
Cetirizina: Otro antihistamínico de segunda generación con propiedades similares.
Fexofenadina: Un antihistamínico no sedante utilizado para indicaciones similares.
Levocetirizina: Un enantiómero de cetirizina con eficacia similar.
Unicidad
Desloratadina-d4 es única debido a su marcaje isotópico con deuterio, lo que proporciona ventajas distintas en estudios farmacocinéticos. El marcaje con deuterio puede alterar las vías metabólicas y mejorar la estabilidad del compuesto, lo que lo convierte en una herramienta valiosa en la investigación .
Propiedades
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-MKQHWYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661893 | |
| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381727-29-3 | |
| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?
A1: this compound serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, this compound is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (this compound and 3-Hydroxy this compound), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].
Q2: How does the use of this compound contribute to the validation parameters of the analytical method?
A2: The incorporation of this compound as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing this compound, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of this compound in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

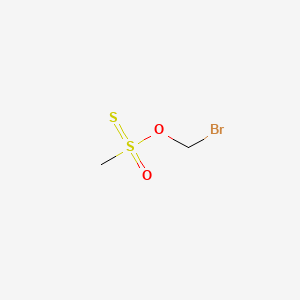
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
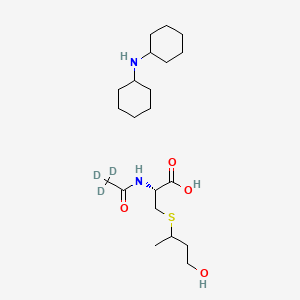
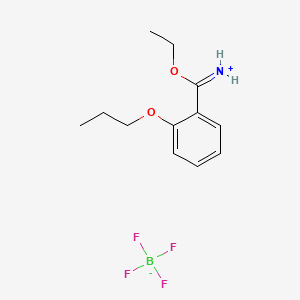
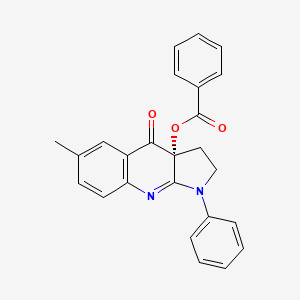
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

